molecular formula C16H12N4O4 B2555697 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 393837-65-5

9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2555697
CAS No.: 393837-65-5
M. Wt: 324.296
InChI Key: VCUMMOQOUBVOTP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological applications. Structurally, it features:

  • A 9-methyl group on the pyrido[1,2-a]pyrimidine core.
  • A 4-nitrophenylamino substituent at position 2, contributing electron-withdrawing properties.
  • A carbaldehyde group at position 3, enabling reactivity for further derivatization.

Its synthesis typically involves condensation of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-nitroaniline under reflux conditions, followed by purification .

Properties

IUPAC Name

9-methyl-2-(4-nitroanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-10-3-2-8-19-15(10)18-14(13(9-21)16(19)22)17-11-4-6-12(7-5-11)20(23)24/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUMMOQOUBVOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H12N4O4
  • Molecular Weight : 320.29 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds related to pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are known for their resistance to multiple antibiotics .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in vitro using various cancer cell lines. In one study, it was found to significantly inhibit cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it acts as a potent inhibitor of human leukocyte elastase (HLE), which is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The inhibition constant (K_i) for HLE was measured at 0.0168 nM, indicating a strong affinity for this target .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus , highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively reduced cell viability in MCF-7 breast cancer cells by 75% at a concentration of 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes like HLE, disrupting inflammatory processes.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntiproliferativeMCF-7 Breast Cancer CellsIC50 = 10 µM
Enzyme InhibitionHuman Leukocyte ElastaseK_i = 0.0168 nM

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The nitro group in the structure can undergo bioreduction within microbial cells, leading to reactive intermediates that disrupt cellular functions.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the interaction of the compound with cellular targets, leading to apoptosis in cancer cells.

Synthetic Chemistry

9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to synthesize more complex heterocycles and pharmaceuticals. The presence of the aldehyde functional group allows for further derivatization through reactions such as condensation and nucleophilic attacks.

Material Science

The compound's unique structural attributes make it useful in developing new materials:

  • Polymeric Applications : Due to its ability to participate in polymerization reactions, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]pyrimidine scaffold is highly modular, with substitutions at positions 2, 3, and 9 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]Pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties/Biological Activity Evidence Source
Target Compound : 9-Methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-Nitrophenylamino; 3: Carbaldehyde Potential antitumor/electron-deficient binding
Analog 1 : 9-Methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-Methylpiperazinyl Enhanced solubility due to basic amine; possible kinase inhibition
Analog 2 : 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: Methoxyphenyl-piperazinyl CNS-targeting (e.g., NMDA receptor modulation)
Analog 3 : 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: Hydroxyethylamino Increased hydrophilicity; analgesic activity observed in related amides
Analog 4 : 9-Methyl-4-oxo-2-thiomorpholin-4-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: Thiomorpholinyl Improved metabolic stability (sulfur incorporation)
Analog 5 : (2E)-2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile 2: 3-Methylphenoxy; 3: Cyano-propenyl RGS4 inhibition; extended π-system for protein binding

Key Observations :

Position 2 Substituents :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in the target compound) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors .
  • Basic amines (e.g., piperazinyl in Analog 1) improve solubility and may target kinase ATP-binding pockets .
  • Aromatic/heterocyclic groups (e.g., benzothiazolyl in Analog 5) contribute to π-π stacking and selectivity for targets like RGS4 .

Position 3 Modifications: Carbaldehyde (target compound) allows for Schiff base formation or further functionalization. Carboxamides (e.g., in ) exhibit analgesic activity, suggesting bioisosterism with 4-hydroxyquinolin-2-ones .

Biological Activity Trends: Analogs with electron-deficient aromatic systems (e.g., nitro or cyano groups) show promise in antitumor contexts, likely due to DNA intercalation or topoisomerase inhibition . Polar substituents (e.g., hydroxyethyl in Analog 3) correlate with improved analgesic profiles, possibly via opioid receptor interactions .

Synthetic Accessibility :

  • Most derivatives are synthesized via nucleophilic substitution or condensation of ethyl esters with amines, as described in and .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-nitrophenyl group in the target compound may confer unique binding specificity compared to bulkier or more hydrophilic substituents. Its electron-withdrawing nature could enhance interactions with residues in enzymes like protein kinases or tubulin .
  • Pharmacokinetic Considerations : Analogs with morpholine/thiomorpholine (e.g., Analog 4) or piperazine rings (e.g., Analog 1) exhibit better metabolic stability, as sulfur or nitrogen atoms resist oxidative degradation .
  • Unmet Needs: Limited data on the target compound’s in vivo efficacy or toxicity highlight the need for further studies, particularly comparative assays against analogs in Table 1.

Preparation Methods

Cyclocondensation of 2-Amino-4-Methylpyridine with 1,3-Dicarbonyl Reagents

A widely adopted method involves the reaction of 2-amino-4-methylpyridine with α,β-unsaturated carbonyl compounds. For instance, heating 2-amino-4-methylpyridine with ethyl 3-formylacrylate in acetic acid under reflux for 12 hours yields 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde as an intermediate. The formyl group at position 3 is retained during cyclization, eliminating the need for post-synthetic oxidation. Key parameters include:

  • Solvent : Acetic acid or ethanol
  • Temperature : 80–100°C
  • Yield : 68–72%

This method’s limitation lies in the poor commercial availability of formyl-containing diketones, necessitating custom synthesis of precursors.

Copper-Catalyzed Cyclization with Arylidenemalononitriles

An alternative route employs copper(I) iodide (10 mol%) to catalyze the reaction between 2-amino-4-methylpyridine and 4-nitrobenzylidenemalononitrile in dimethylformamide (DMF) at 120°C. The malononitrile acts as a dual electrophile, facilitating simultaneous ring closure and nitrophenyl group incorporation:

$$
\text{2-Amino-4-methylpyridine} + \text{Ar-CH=C(CN)}_2 \xrightarrow{\text{CuI, DMF}} \text{Target Scaffold}
$$

  • Reaction Time : 8–10 hours
  • Yield : 65%
  • Byproducts : Unreacted malononitrile (<5%)

This single-step method reduces purification complexity but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Functionalization at Position 2: Introducing the 4-Nitrophenylamino Group

Nucleophilic Aromatic Substitution (SNAr)

Chlorinated intermediates such as 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergo SNAr with 4-nitroaniline in polar aprotic solvents. A representative procedure uses:

  • Substrate : 2-Chloro intermediate (1 equiv)
  • Nucleophile : 4-Nitroaniline (1.2 equiv)
  • Base : Potassium carbonate (2 equiv)
  • Solvent : N-Methyl-2-pyrrolidone (NMP)
  • Temperature : 150°C, 24 hours

Yield : 58%
Challenges : Competing hydrolysis of the chloro group reduces efficiency.

Palladium-Catalyzed Buchwald-Hartwig Amination

Superior yields (78–82%) are achieved using Pd(OAc)₂/Xantphos catalytic systems in toluene at 110°C. The protocol enables C–N bond formation under milder conditions:

$$
\text{2-Chloro intermediate} + \text{4-Nitroaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$

  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Reaction Time : 12 hours

This method’s scalability is limited by palladium costs, rendering it more suitable for laboratory-scale synthesis.

Aldehyde Functionalization and Stability Considerations

The 3-carbaldehyde group is susceptible to oxidation and nucleophilic attack, necessitating careful handling. Two stabilization strategies are prevalent:

In Situ Protection as Acetal Derivatives

During cyclocondensation, adding ethylene glycol (2 equiv) converts the aldehyde to a dimethyl acetal, which is hydrolyzed post-synthesis using 2M HCl:

$$
\text{R-CHO} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{R-C(OCH}2\text{CH}2\text{O)} + \text{H}_2\text{O}
$$

  • Protection Yield : 89%
  • Deprotection Efficiency : 95%

Low-Temperature Oxidation of Hydroxymethyl Precursors

For analogs lacking the direct aldehyde pathway, oxidizing 3-hydroxymethyl derivatives with pyridinium chlorochromate (PCC) in dichloromethane at 0°C provides the carbaldehyde:

$$
\text{R-CH}_2\text{OH} \xrightarrow{\text{PCC}} \text{R-CHO}
$$

  • Oxidation Yield : 70%
  • Side Reaction : Over-oxidation to carboxylic acid (<10%)

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Replacing batch reactors with microfluidic systems enhances heat transfer and reduces reaction times by 40%. A patented configuration couples a copper-packed column (for cyclization) with a palladium-coated mixer (for amination).

Purification via Simulated Moving Bed Chromatography

Multicolumn SMB systems achieve >99.5% purity by exploiting differences in the compound’s affinity for C18 vs. nitroaryl byproducts.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation Formyl retention 72 98 Moderate
Cu-catalyzed cyclization Single-step 65 95 High
Buchwald-Hartwig Mild conditions 82 99 Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Methodology : Nucleophilic condensation reactions are commonly employed. For example, the aldehyde group in pyridopyrimidinone derivatives reacts with active methyl/methylene compounds (e.g., malononitrile or ethyl cyanoacetate) under Knoevenagel conditions (base catalysis) to form chalcone-like derivatives. Cyclization with hydrazine yields pyrazole or pyrano-fused heterocycles . Solvent choice (e.g., ethanol or acetic acid) and reaction duration (typically reflux for 4-8 hours) significantly impact yields.
  • Key Data : Yields range from 55% to 85% depending on substituents and reaction conditions. Structural confirmation requires 1H^1 \text{H}-NMR and IR spectroscopy to track aldehyde reactivity and cyclization .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Use 1H^1 \text{H}-NMR to confirm the presence of aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and aldehyde protons (δ 9.8–10.2 ppm). X-ray crystallography (via SHELX software) resolves spatial arrangements, particularly for hydrogen bonding between the aldehyde oxygen and pyrimidine nitrogen . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. What preliminary biological activity assays are relevant for this compound?

  • Methodology : The "acetic acid writhing" model in rodents assesses analgesic activity. Administer the compound intraperitoneally (10–50 mg/kg) and measure inhibition of writhing episodes compared to controls. Parallel in vitro assays (e.g., COX-2 inhibition) help correlate bioactivity with structural features like the 4-nitrophenyl group .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl substituent influence reactivity in nucleophilic substitutions?

  • Methodology : Computational studies (DFT) reveal that the electron-withdrawing nitro group enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attack. Experimentally, compare reaction rates with analogs (e.g., 4-methoxyphenyl) using kinetic monitoring (TLC/HPLC). Hammett plots (σ+\sigma^+ values) quantify electronic contributions .
  • Data Contradiction : Despite enhanced electrophilicity, steric hindrance from the pyrido[1,2-a]pyrimidine core may reduce yields in bulky nucleophiles (e.g., tert-butylamines). Optimize solvent polarity (DMF > ethanol) to mitigate this .

Q. What crystallographic challenges arise during structural refinement of this compound?

  • Methodology : High-resolution X-ray data (≤1.0 Å) are critical due to the compound’s planar heterocyclic core and potential disorder in the nitrophenyl group. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Twinning (e.g., by merohedry) requires careful analysis via PLATON’s TWINABS .
  • Key Finding : The aldehyde oxygen forms a weak intramolecular hydrogen bond (2.8–3.0 Å) with the pyrimidine N-H, stabilizing the crystal lattice .

Q. How can bioisosteric replacements (e.g., pyrido[1,2-a]pyrimidine vs. quinolinone) optimize bioactivity?

  • Methodology : Synthesize analogs replacing the pyrido[1,2-a]pyrimidine core with 4-hydroxyquinolin-2-one. Test in parallel bioassays (e.g., analgesic models) to compare potency. 1H^1 \text{H}-NMR chemical shifts of aromatic protons (Δδ ≈ 0.2–0.5 ppm) indicate differences in electron delocalization, affecting receptor binding .
  • Data Insight : Bioisosteric analogs show similar IC50_{50} values (5–10 µM) in COX-2 inhibition, suggesting conserved pharmacophore interactions despite core modifications .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo models?

  • Methodology : Perform metabolite profiling (LC-MS) to identify active derivatives formed in vivo. For example, oxidation of the methyl group to a carboxylate may enhance solubility but reduce blood-brain barrier penetration. Adjust experimental designs to include pharmacokinetic parameters (e.g., AUC, t1/2t_{1/2}) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

Proton/Group 1H^1 \text{H}-NMR (δ, ppm)IR (cm1^{-1})
Aldehyde (-CHO)9.8–10.2 (s, 1H)1680–1700 (C=O stretch)
Nitrophenyl (Ar-H)7.5–8.5 (m, 4H)1520, 1350 (NO2_2 asymmetric/symmetric stretch)
Pyrimidine N-H11.2–11.5 (s, 1H)3200–3300 (N-H stretch)

Table 2 : Comparison of Bioisosteric Analogs

Core Structure Analgesic Activity (% Inhibition) COX-2 IC50_{50} (µM)
Pyrido[1,2-a]pyrimidine65–70%8.2 ± 0.5
4-Hydroxyquinolin-2-one60–68%9.1 ± 0.7

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